molecular formula C14H18N2O6 B558734 Boc-2-nitro-D-phenylalanine CAS No. 478183-69-6

Boc-2-nitro-D-phenylalanine

Cat. No.: B558734
CAS No.: 478183-69-6
M. Wt: 310.3 g/mol
InChI Key: BSHMNGMAJNWNBP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-nitro-D-phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group attached to the phenyl ring. This compound is widely used in peptide synthesis and proteomics research due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a Boc group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is extracted using organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient stirrers, reflux condensers, and temperature control systems ensures high yield and purity. The final product is typically purified through crystallization and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Boc-2-nitro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-2-nitro-D-phenylalanine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-2-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group provides stability during peptide synthesis, preventing unwanted reactions at the amino group. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions. The nitro group can be reduced to an amino group, allowing for further functionalization .

Comparison with Similar Compounds

Uniqueness: Boc-2-nitro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and nitro groups. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHMNGMAJNWNBP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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